LogP Lipophilicity vs. 3-Methylthiophene-2-carbonyl Chloride
The target compound exhibits a calculated LogP of 5.00, compared to approximately 2.44 for 3-methylthiophene-2-carbonyl chloride (CAS 61341-26-2), representing an increase of ~2.56 log units [1]. This corresponds to an approximately 360-fold higher octanol-water partition coefficient, indicating substantially greater lipophilicity conferred by the 4-chlorophenylsulfonyl substituent. For the carboxylic acid analog (CAS 175137-65-2), the LogP is not separately reported but is expected to be lower due to the polar carboxyl group; its polar surface area is inherently higher. For 3-chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride (CAS 175201-87-3), which carries a smaller methylsulfonyl group, the LogP is predicted to be lower than 5.00 based on the reduced hydrophobic surface area. 2-Thiophenecarbonyl chloride (CAS 5271-67-0), lacking both methyl and sulfonyl substituents, has the lowest LogP among the set .
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 5.00 |
| Comparator Or Baseline | 3-Methylthiophene-2-carbonyl chloride: LogP ≈ 2.44; 2-Thiophenecarbonyl chloride: LogP estimated < 2.0 |
| Quantified Difference | ΔLogP ≈ +2.56 vs. 3-methylthiophene-2-carbonyl chloride (~360-fold higher partition coefficient) |
| Conditions | Calculated LogP values from MolBase database (target) and ChemSrc (comparator) |
Why This Matters
Higher LogP impacts predicted membrane permeability, plasma protein binding, and CNS penetration in drug discovery programs; selecting a lower-LogP analog would generate structurally related but pharmacokinetically divergent lead series, confounding SAR interpretation.
- [1] Molbase. 4-(4-chlorophenyl)sulfonyl-3-methylthiophene-2-carbonyl chloride – LogP: 5.0025. Available at: https://qiye.molbase.cn/d17603/551449-1255619/ (accessed 2025-12-11). View Source
